molecular formula C24H24N8O3 B14478528 Alanine, N-(p-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)-3-phenyl-, L- CAS No. 68388-63-6

Alanine, N-(p-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)-3-phenyl-, L-

Cat. No.: B14478528
CAS No.: 68388-63-6
M. Wt: 472.5 g/mol
InChI Key: SHSZKHXITXIDGD-SFHVURJKSA-N
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Description

Alanine, N-(p-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)-3-phenyl-, L- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes a pteridine ring system, an amino acid moiety, and a benzoyl group. It is known for its potential use in medicinal chemistry and biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Alanine, N-(p-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)-3-phenyl-, L- involves multiple steps. One common method includes the alkylation of diethyl N-(4-(methylamino)benzoyl)glutamate with 2,4-diamino-6-chloromethylpteridine hydrochloride in the presence of potassium iodide. This reaction is typically carried out in a polar aprotic solvent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems is common in industrial settings to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Alanine, N-(p-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)-3-phenyl-, L- undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For instance, oxidation may yield oxidized derivatives of the compound, while reduction can produce reduced forms with altered functional groups .

Scientific Research Applications

Alanine, N-(p-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)-3-phenyl-, L- has diverse applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its interactions with biological macromolecules and its potential role in metabolic pathways.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of Alanine, N-(p-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)-3-phenyl-, L- involves its interaction with specific molecular targets. It binds to enzymes or receptors, modulating their activity and influencing biochemical pathways. The pteridine ring system plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alanine, N-(p-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)-3-phenyl-, L- is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pteridine ring, amino acid moiety, and benzoyl group makes it a versatile compound with broad applications .

Properties

CAS No.

68388-63-6

Molecular Formula

C24H24N8O3

Molecular Weight

472.5 g/mol

IUPAC Name

(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C24H24N8O3/c1-32(13-16-12-27-21-19(28-16)20(25)30-24(26)31-21)17-9-7-15(8-10-17)22(33)29-18(23(34)35)11-14-5-3-2-4-6-14/h2-10,12,18H,11,13H2,1H3,(H,29,33)(H,34,35)(H4,25,26,27,30,31)/t18-/m0/s1

InChI Key

SHSZKHXITXIDGD-SFHVURJKSA-N

Isomeric SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)O

Origin of Product

United States

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